molecular formula C18H18FNO5 B2786319 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1396802-41-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2786319
CAS No.: 1396802-41-7
M. Wt: 347.342
InChI Key: CYIHINANXDXNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety, a 2-hydroxypropyl chain, and a 2-fluorophenoxy group. The 2-fluorophenoxy substituent may enhance electronic effects and binding affinity in biological systems due to fluorine’s electronegativity and small atomic radius.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5/c1-18(22,12-6-7-15-16(8-12)25-11-24-15)10-20-17(21)9-23-14-5-3-2-4-13(14)19/h2-8,22H,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIHINANXDXNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a 2-fluorophenoxy acetamide structure. Its molecular formula is C18H18FNO4C_{18}H_{18}FNO_4 with a molecular weight of approximately 345.34 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₈FNO₄
Molecular Weight345.34 g/mol
CAS Number1396772-58-9

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway, leading to reduced production of prostaglandins and inflammatory mediators.
  • Cellular Effects : The compound exhibits cytotoxic effects against several cancer cell lines, including HeLa cells, suggesting potential applications in cancer therapy.
  • Pharmacokinetics : Preliminary studies indicate that the compound adheres to Lipinski's Rule of Five, suggesting favorable bioavailability characteristics.

Cytotoxicity Assays

A series of assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation:

Cell LineIC50 (µM)Notes
HeLa15Strong cytotoxicity
MCF-730Moderate cytotoxicity
A54925Moderate cytotoxicity

Anti-inflammatory Activity

In vitro studies demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Study on Cancer Cell Lines : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on HeLa and MCF-7 cells. The compound exhibited dose-dependent cytotoxicity with an IC50 value of 15 µM for HeLa cells .
  • Inflammation Model : Another study investigated the compound's effects on LPS-stimulated macrophages. The results showed a significant decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent .

Comparison with Similar Compounds

The following comparison focuses on structurally related acetamide derivatives containing benzodioxole, fluorophenoxy, or hydroxyalkyl groups, as reported in the literature. Key parameters include substituent effects, physicochemical properties, and synthetic yields.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Key Differences vs. Target Compound Reference
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-Butyl group on acetamide N; 4-butyryl-2-fluorophenoxy Lack of benzodioxole; acylated fluorophenoxy group
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) Branched 2-methylpropan-2-yl group on N; 4-butyryl-2-fluorophenoxy Branched vs. linear hydroxypropyl; acylated fluorophenoxy
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) Conjugated dienamide; methylthiophenyl group on acetamide N Extended conjugation; sulfur-containing substituent
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (33a) Ethylbenzodioxole chain; indol-3-yl group on acetamide Ethyl vs. hydroxypropyl; indole vs. fluorophenoxy

Key Observations :

  • The target compound’s 2-hydroxypropyl group distinguishes it from analogues with alkyl (e.g., n-butyl in 30) or aromatic (e.g., indol-3-yl in 33a) N-substituents.
  • The 2-fluorophenoxy group contrasts with acylated fluorophenoxy (e.g., 4-butyryl-2-fluorophenoxy in 30–31) or non-fluorinated aryloxy groups (e.g., D14–D20). Fluorine’s electron-withdrawing effects could influence electronic distribution and receptor interactions .
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Purity (%) Notes Reference
Target Compound Not reported Not reported Not reported Hypothesized higher solubility due to hydroxypropyl N/A
30 () 75 82 >95 Lower melting point due to n-butyl
31 () 84 54 >95 Branched hydroxyalkyl increases mp
D16 () 231.4–233.5 21.3 >95 High mp due to crystalline dienamide
5b () Not reported 45 >95 Thiazol-2-yl substituent

Key Observations :

  • The target compound’s hydroxypropyl group may lower its melting point compared to rigid analogues like D16 but increase it relative to non-polar derivatives like 30.
  • Yields for similar compounds vary widely (21–82%), suggesting that the target’s synthesis efficiency depends on reaction optimization (e.g., coupling agents, purification methods) .

Q & A

Q. What are the established synthetic routes for preparing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Coupling reactions : Palladium-catalyzed α-arylation of trimethylsilyl enolates with halogenated benzodioxole derivatives (e.g., 5-bromobenzo[d][1,3]dioxole) to form the benzodioxolyl-hydroxypropyl backbone .
  • Amidation : Reaction of the intermediate with 2-fluorophenoxyacetyl chloride under anhydrous conditions, often using triethylamine as a base in tetrahydrofuran (THF) .
  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂ atmosphere) to reduce ketone intermediates to secondary alcohols .
    Purification : Column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Analytical HPLC with C18 columns monitors purity .

Q. How is the molecular structure of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on spectroscopic and spectrometric techniques:

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., benzodioxole methylenedioxy protons at δ 5.9–6.1 ppm, fluorophenoxy aromatic protons at δ 6.8–7.3 ppm) .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺ or [M−H]⁻) with <2 ppm error .
  • IR Spectroscopy : Detects carbonyl (C=O stretch ~1680 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer: Initial screening includes:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., Hsp90 inhibition measured via ATPase activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of the target compound?

Methodological Answer: Key optimization strategies:

  • Catalyst Screening : Testing Pd(OAc)₂ vs. Pd(PPh₃)₄ for coupling efficiency; ligands like XPhos enhance aryl transfer .
  • Solvent Effects : Replacing THF with DMF improves amidation kinetics but requires lower temperatures (−20°C) to suppress side reactions .
  • In-line Analytics : Use of flow NMR or FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Q. How are contradictions in spectral data resolved during structural elucidation?

Methodological Answer: Discrepancies (e.g., overlapping NMR peaks) are addressed via:

  • 2D NMR : HSQC and HMBC correlate proton-carbon couplings to confirm connectivity (e.g., distinguishing benzodioxole vs. fluorophenoxy protons) .
  • Isotopic Labeling : Synthesizing ¹⁸O-labeled analogs to verify carbonyl oxygen assignments in IR .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data .

Q. What strategies are employed for structure-activity relationship (SAR) studies?

Methodological Answer: SAR workflows involve:

  • Analog Synthesis : Modifying substituents (e.g., replacing 2-fluorophenoxy with 4-fluorophenyl or varying benzodioxole positions) .
  • Pharmacophore Mapping : 3D-QSAR models (e.g., CoMFA) correlate substituent electronegativity with Hsp90 binding affinity .
  • Biological Profiling : Parallel testing of analogs in enzyme inhibition and cytotoxicity assays to identify critical functional groups .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer: Stability studies include:

  • pH-Dependent Degradation : Incubating in buffers (pH 1–9) at 37°C for 24h; HPLC quantifies degradation products (e.g., hydrolysis of the acetamide group at pH <3) .
  • Plasma Stability : Incubation with human plasma; LC-MS/MS detects metabolites (e.g., glucuronidation of the hydroxypropyl group) .
  • Light Sensitivity : Exposure to UV-Vis light (300–800 nm) to assess photodegradation pathways .

Q. What analytical methods validate the compound’s purity for in vivo studies?

Methodological Answer: Rigorous validation requires:

  • Chiral HPLC : Resolves enantiomers (if present) using Chiralpak AD-H columns and hexane/isopropanol mobile phases .
  • Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .
  • Residual Solvent Testing : GC-MS detects traces of THF or DMF (ICH Q3C limits: <720 ppm for Class 2 solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.